

An In-depth Technical Guide to 3-Phenylazetidin-3-ol Hydrochloride

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Compound of Interest

Compound Name: *3-Phenylazetidin-3-ol*
hydrochloride

Cat. No.: *B1343857*

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CAS Number: 550370-15-5

This technical guide provides a comprehensive overview of **3-Phenylazetidin-3-ol hydrochloride**, a key chemical intermediate with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering available data on its chemical properties, synthesis, potential biological activity, and safety protocols.

Chemical and Physical Properties

3-Phenylazetidin-3-ol hydrochloride is a white solid organic compound.^[1] While detailed experimental data for its physical properties are not widely published, the following table summarizes its key chemical identifiers.

Property	Value	Reference
CAS Number	550370-15-5	[2]
Molecular Formula	C ₉ H ₁₂ ClNO	[2]
Molecular Weight	185.65 g/mol	[2]
Synonyms	3-Hydroxy-3-phenylazetidine hydrochloride, 3-Phenylazetidin-3-ol HCl	[2]
Storage Conditions	Room temperature, sealed in a dry environment	[2]

Note: Specific experimental data on properties such as melting point, boiling point, and solubility are not readily available in public literature.

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of **3-Phenylazetidin-3-ol hydrochloride** is not published, a general and plausible synthetic route can be inferred from methods used for similar azetidine derivatives. A common approach involves the reaction of a suitable epoxide with an amine, followed by cyclization and deprotection steps.

One potential synthetic pathway is the reaction of styrene and bromoacetone in ether, followed by a reaction with azetidine and subsequent treatment with hydrochloric acid to yield the final hydrochloride salt.[2]

General Experimental Protocol for Synthesis of Azetidin-3-ol Derivatives

The following is a generalized protocol based on the synthesis of a related compound, 3-hydroxyazetidine hydrochloride, which can be adapted for the synthesis of the 3-phenyl derivative.

- Ring Opening of Epoxide: A substituted epoxide is reacted with a protected amine (e.g., benzylamine) in a suitable solvent.[3]

- **Cyclization:** The resulting amino alcohol undergoes an intramolecular cyclization to form the azetidine ring. This step is often facilitated by a base.[3]
- **Deprotection:** The protecting group on the nitrogen atom is removed. For a benzyl group, this is typically achieved through catalytic hydrogenation (e.g., using palladium on carbon).[3]
- **Salt Formation:** The free base of the azetidinol is treated with a solution of hydrochloric acid to form the hydrochloride salt.

Characterization Data

Specific spectral data (NMR, IR, MS) for **3-Phenylazetidin-3-ol hydrochloride** are not readily available in the reviewed literature. For researchers synthesizing this compound, the following characterization techniques would be essential for structural confirmation:

- **¹H NMR (Proton Nuclear Magnetic Resonance):** To determine the number and environment of the hydrogen atoms.
- **¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):** To identify the carbon skeleton of the molecule.
- **FTIR (Fourier-Transform Infrared Spectroscopy):** To identify the functional groups present, such as the hydroxyl (-OH) and amine (N-H) groups.
- **Mass Spectrometry (MS):** To determine the molecular weight and fragmentation pattern of the compound.

Biological Activity and Potential Applications

The azetidine scaffold is of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds. While the specific biological profile of **3-Phenylazetidin-3-ol hydrochloride** is not extensively documented, research on structurally related molecules suggests potential interactions with monoamine transporters.

Monoamine Transporter Inhibition

Derivatives of 3-phenylazetidin-3-ol have shown affinity for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[3] These transporters are

crucial for regulating neurotransmitter levels in the synapse, and their modulation is a key strategy in the treatment of various neurological and psychiatric disorders.

The table below presents binding affinity data (K_i values) for a structurally related compound, demonstrating the potential of this chemical class to interact with monoamine transporters.

Compound (Analogue)	DAT K_i (nM)	NET K_i (nM)	SERT K_i (nM)	Reference
Compound 9b	2.29	78.4	155	[3]
Compound 9d	1.55	14.1	259	[3]

Note: This data is for structurally related piperidine-based compounds and should be considered indicative of the potential activity of 3-phenylazetidin-3-ol derivatives, not as direct data for the specified compound.

Drug Development Intermediate

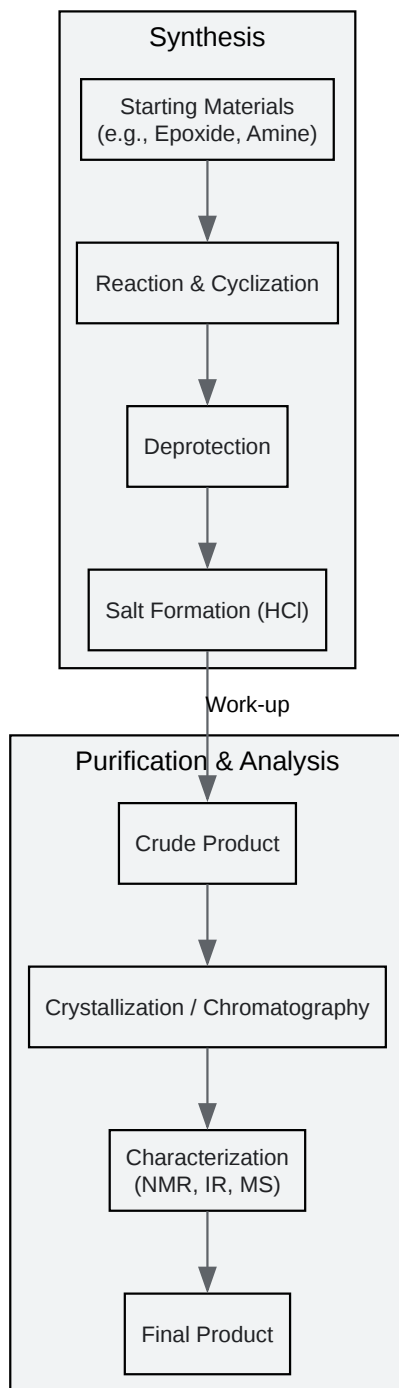
3-Phenylazetidin-3-ol hydrochloride serves as a valuable building block in the synthesis of more complex molecules for drug discovery and development.[2] Its rigid four-membered ring can impart unique conformational constraints on a molecule, which can be advantageous for optimizing binding to a biological target.

Visualizations

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of an azetidinol hydrochloride derivative.

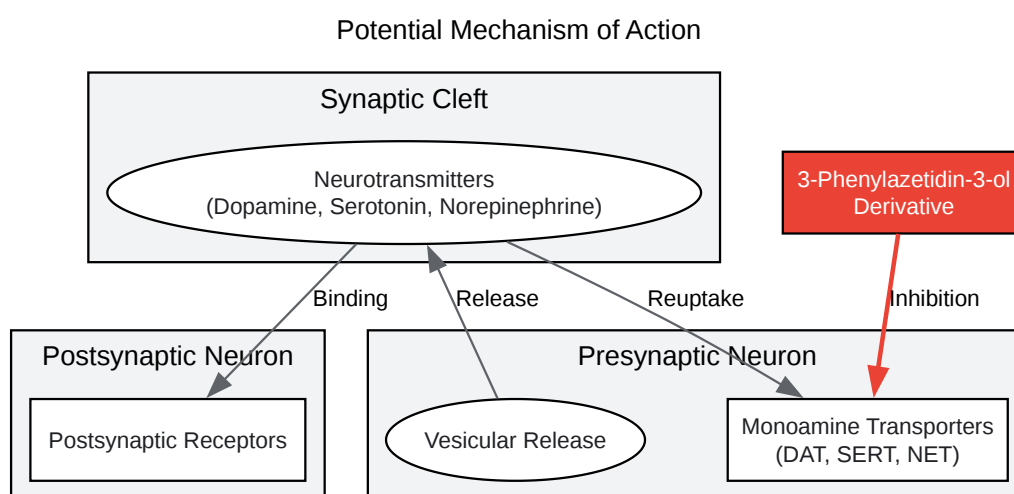
General Synthetic Workflow

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Caption: A generalized workflow for the synthesis and purification of azetidinol hydrochloride derivatives.

Potential Mechanism of Action

Based on data from related compounds, a potential mechanism of action for derivatives of 3-Phenylazetidin-3-ol could involve the inhibition of monoamine reuptake at the presynaptic terminal.



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Caption: Inhibition of monoamine reuptake by a 3-phenylazetidin-3-ol derivative.

Safety and Handling

For **3-Phenylazetidin-3-ol hydrochloride** and related compounds, standard laboratory safety precautions should be observed.^[4]

- Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye protection.^[4]

- Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area, preferably in a chemical fume hood.[4]
- First Aid:
 - Skin Contact: Wash with plenty of soap and water.[4]
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4]
 - Inhalation: Move the person to fresh air.[4]
 - Ingestion: Rinse mouth. Do NOT induce vomiting.[4]
- Storage: Store in a tightly sealed container in a dry and well-ventilated place.[2]

It is crucial to consult the specific Safety Data Sheet (SDS) for this compound before handling.

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